PRRSV/CD163-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

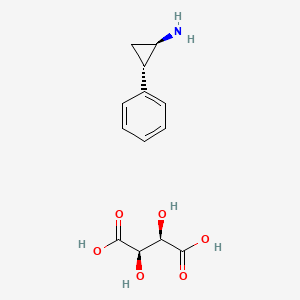

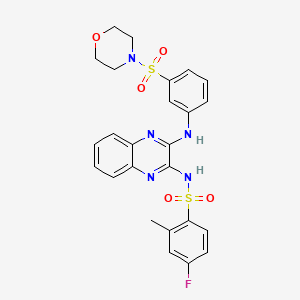

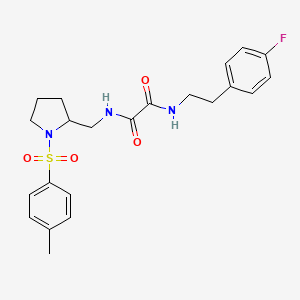

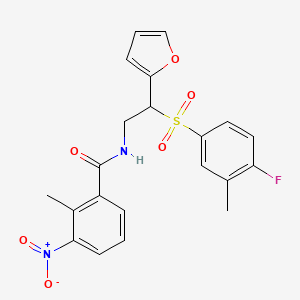

PRRSV/CD163-IN-1 is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a quinoxaline core, a morpholine ring, and a sulfonamide group.

Mechanism of Action

Target of Action

The primary target of the compound PRRSV/CD163-IN-1 is the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163 . CD163 is a cell surface receptor specific for Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) infection . The virus uses this receptor to gain entry into the cell and replicate within it .

Mode of Action

This compound inhibits the interaction between the PRRSV glycoprotein (GP2a or GP4) and the CD163-SRCR5 domain . This interaction is crucial for the virus to infect host cells . By blocking this interaction, this compound prevents the virus from entering the host cells, thereby inhibiting PRRSV infection .

Biochemical Pathways

The compound this compound affects the pathway of PRRSV infection. Normally, PRRSV enters the host macrophages by binding to CD163, and the virus uses the receptor to gain entry into the cell and replicate within it . By inhibiting the interaction between PRRSV glycoproteins and CD163, this compound disrupts this pathway and prevents the virus from establishing an infection .

Pharmacokinetics

The compound’s ability to inhibit prrsv infection in a dose-dependent manner suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of PRRSV infection of porcine alveolar macrophages, the primary target of PRRSV . This inhibition is achieved by blocking the interaction between PRRSV glycoproteins and CD163, thereby preventing the virus from entering and replicating within the host cells .

Action Environment

The compound’s broad inhibitory effect against various lineages of prrsv suggests that it may be effective in a variety of environmental conditions .

Biochemical Analysis

Biochemical Properties

The compound 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide interacts with the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163, which is a cell surface receptor specific for PRRSV infection . It inhibits the interaction between the PRRSV glycoprotein (GP2a or GP4) and the CD163-SRCR5 domain .

Cellular Effects

The compound has been shown to inhibit PRRSV infection of porcine alveolar macrophages (PAMs), the primary target of PRRSV, in a dose-dependent manner . It significantly inhibited the infection caused by both type I and type II PRRSV strains .

Molecular Mechanism

The molecular mechanism of action of 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide involves blocking the interaction between PRRSV and its specific receptor CD163 . This interaction is crucial for the virus’s ability to infect cells. By inhibiting this interaction, the compound prevents the virus from entering cells and replicating .

Temporal Effects in Laboratory Settings

It has been shown to have a significant inhibitory effect on PRRSV infection in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of different dosages of 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide in animal models are yet to be fully investigated. It has been shown to significantly inhibit PRRSV infection in a dose-dependent manner .

Metabolic Pathways

It is known to interact with the SRCR5 domain of CD163, which plays a crucial role in PRRSV infection .

Transport and Distribution

The transport and distribution of 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide within cells and tissues are yet to be fully investigated. It is known to interact with the SRCR5 domain of CD163, which is a cell surface receptor .

Subcellular Localization

It is known to interact with the SRCR5 domain of CD163, which is a cell surface receptor .

Preparation Methods

The synthesis of PRRSV/CD163-IN-1 involves multiple steps. One common method starts with the substitution of morpholine on 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group to form 3-fluoro-4-morpholinoaniline. This intermediate is then reacted with various sulfonyl chlorides to produce the final sulfonamide compound .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The nitro group in its precursor can be reduced to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and sulfonamide groups. Common reagents used in these reactions include reducing agents like Fe/NH4Cl for nitro reduction and sulfonyl chlorides for sulfonamide formation

Scientific Research Applications

PRRSV/CD163-IN-1 has been extensively studied for its potential in various scientific research applications:

Medicinal Chemistry: It has shown promise as an antiviral agent, particularly against porcine reproductive and respiratory syndrome virus (PRRSV).

Antimicrobial Activity: The compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains.

Comparison with Similar Compounds

Compared to other similar compounds, PRRSV/CD163-IN-1 stands out due to its unique combination of a quinoxaline core, a morpholine ring, and a sulfonamide group. Similar compounds include:

Linezolid: An antibiotic with a similar morpholine ring structure, used to treat serious bacterial infections.

Indole Derivatives: Compounds with a similar aromatic structure, known for their diverse biological activities.

This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name |

4-fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN5O5S2/c1-17-15-18(26)9-10-23(17)37(32,33)30-25-24(28-21-7-2-3-8-22(21)29-25)27-19-5-4-6-20(16-19)38(34,35)31-11-13-36-14-12-31/h2-10,15-16H,11-14H2,1H3,(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRWJHDKWAZXHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)S(=O)(=O)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide](/img/structure/B2443831.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2443838.png)

![N-(2,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2443842.png)

![N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2443843.png)

![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2443850.png)